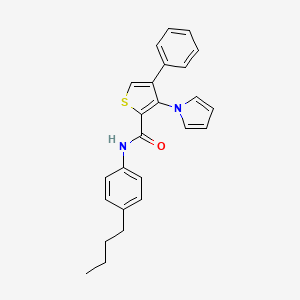

N-(4-butylphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Description

N-(4-butylphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a synthetic small molecule with the molecular formula C₂₅H₂₄N₂OS and a molecular weight of 400.54 g/mol . Its structure features a central thiophene ring substituted at the 2-position with a carboxamide group (bound to a 4-butylphenyl moiety), at the 3-position with a pyrrole ring, and at the 4-position with a phenyl group. The compound is utilized as a screening agent in drug discovery, likely targeting protein-protein interactions or enzymatic pathways due to its heterocyclic architecture .

Properties

IUPAC Name |

N-(4-butylphenyl)-4-phenyl-3-pyrrol-1-ylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2OS/c1-2-3-9-19-12-14-21(15-13-19)26-25(28)24-23(27-16-7-8-17-27)22(18-29-24)20-10-5-4-6-11-20/h4-8,10-18H,2-3,9H2,1H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YROUEJHBWNUGIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)C2=C(C(=CS2)C3=CC=CC=C3)N4C=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-butylphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, supported by data tables and research findings.

Chemical Structure and Properties

Molecular Formula: C26H26N2OS

Molecular Weight: 414.6 g/mol

CAS Number: 1291861-97-6

The compound features a complex structure that includes a thiophene ring, a pyrrole moiety, and various phenyl substituents, contributing to its diverse biological activities.

Biological Activity Overview

Research indicates that compounds with similar structural frameworks exhibit a range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties. The specific biological activity of this compound has not been extensively documented in the literature, but insights can be drawn from related compounds.

Inhibitory Effects on Enzymes

A study on pyrrole derivatives demonstrated that certain analogs possess significant inhibitory effects on cholinesterase enzymes (AChE and BChE), which are crucial in the treatment of neurodegenerative diseases like Alzheimer's. For instance, compounds structurally related to this compound showed IC50 values ranging from 10.4 μM to 34.2 μM against AChE .

| Compound | IC50 (μM) against AChE | IC50 (μM) against BChE |

|---|---|---|

| Compound A | 15.2 | 9.2 |

| Compound B | 19.2 | 13.2 |

| N-(4-butylphenyl)-4-phenyl... | TBD | TBD |

Antibacterial Activity

Pyrrole derivatives have also been evaluated for their antibacterial properties. For example, certain compounds demonstrated MIC values between 3.12 and 12.5 μg/mL against Staphylococcus aureus and Escherichia coli . These findings suggest that this compound may exhibit similar antibacterial effects, warranting further investigation.

Case Studies

- Anti-Alzheimer's Activity : Research on related compounds indicated that modifications in the phenyl substituents significantly affected cholinesterase inhibition, suggesting that structural variations in this compound could enhance its efficacy against neurodegenerative diseases.

- Antibacterial Screening : In vitro studies have shown promising results for pyrrole-based compounds against various bacterial strains, indicating a potential pathway for developing new antibacterial agents based on the structure of this compound.

Comparison with Similar Compounds

Key Observations:

Lipophilicity and Solubility: The butylphenyl derivative exhibits significantly higher lipophilicity (logP = 7.398) compared to the chlorophenyl/fluorophenyl analogue (unreported logP but lower molecular weight).

Substituent Effects :

- The 4-butylphenyl group in the target compound increases hydrophobic interactions, whereas the 4-chlorophenyl and 4-fluorophenyl groups in the analogue introduce halogen-bonding capabilities, which may enhance target binding .

- The pyrazolo-pyrimidine-chromen hybrid in the third compound introduces a larger, rigid scaffold, likely targeting kinase or chromatin-related pathways .

Hydrogen Bonding : The pyrazolo-pyrimidine derivative has seven hydrogen bond acceptors, enabling stronger polar interactions compared to the pyrrole-thiophene carboxamides (2–3 acceptors) .

Conformational and Crystallographic Differences

- Pyrrole-Thiophene Derivatives : The target compound’s pyrrole-thiophene core allows for planar or slightly twisted conformations, as seen in structurally similar pyrazole-pyrrole systems. For example, a related pyrazole-pyrrole compound exhibits dihedral angles of 42.69°–54.49° between the central ring and substituents, suggesting moderate steric hindrance . This flexibility may facilitate binding to shallow protein pockets.

- Chromen-Pyrazolo-Pyrimidine Hybrids : The chromen-4-one ring in the third compound imposes rigidity, reducing conformational freedom but enhancing selectivity for deep binding sites (e.g., ATP pockets in kinases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.